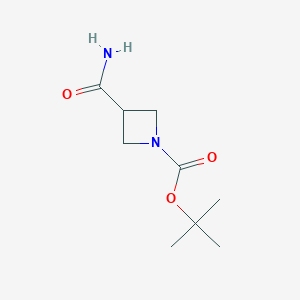

tert-Butyl 3-carbamoylazetidine-1-carboxylate

Overview

Description

Tert-Butyl 3-carbamoylazetidine-1-carboxylate (TBCC) is an important synthetic molecule that can be utilized for a variety of scientific and industrial applications. It is a tertiary amine that is derived from azetidine, an organic compound containing a six-membered ring with three carbon atoms and three nitrogen atoms. TBCC is a versatile molecule that has been used in a variety of research studies and industrial processes, and it has been studied extensively in order to better understand its properties and potential applications.

Scientific Research Applications

Metal-Free C3-Alkoxycarbonylation

The study by Xie et al. (2019) presents a metal-free C3-alkoxycarbonylation method using tert-butyl carbazate as a coupling reagent, highlighting its application in the synthesis of quinoxaline-3-carbonyl compounds. This method demonstrates the versatility of tert-butyl 3-carbamoylazetidine-1-carboxylate in synthesizing bioactive motifs under mild conditions, offering an eco-friendly alternative to traditional metal-catalyzed processes (Xie et al., 2019).

Enantioselective Esterification

Ishihara et al. (2008) have developed a catalytic kinetic resolution method for racemic carboxylic acids using tert-butyl alcohol, which achieves high asymmetric induction. This application showcases the potential of this compound in stereoselective synthesis, offering a pathway to enantiomerically enriched esters (Ishihara et al., 2008).

Diels-Alder Reactions

Padwa et al. (2003) explored the use of this compound in Diels-Alder reactions, demonstrating its utility in constructing complex heterocyclic structures. This research underscores the compound's role in facilitating cyclization reactions, crucial for synthesizing pharmacologically relevant molecules (Padwa et al., 2003).

Hydrogen Bonding and Molecular Structure

Das et al. (2016) synthesized tert-butyl carbamate derivatives to study the interplay of strong and weak hydrogen bonds within their structures. This research highlights the importance of this compound in understanding hydrogen bonding mechanisms, which are crucial for designing drugs with desired properties (Das et al., 2016).

Antibacterial Activity

Song et al. (2009) investigated the antibacterial activities of this compound derivatives, finding some compounds exhibiting significant efficacy against various bacterial strains. This study provides insight into the potential of this compound derivatives as novel antibacterial agents, underscoring the importance of structural modification for enhancing biological activity (Song et al., 2009).

Properties

IUPAC Name |

tert-butyl 3-carbamoylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-4-6(5-11)7(10)12/h6H,4-5H2,1-3H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMQPVHOELDCAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30612190 | |

| Record name | tert-Butyl 3-carbamoylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486415-29-6 | |

| Record name | tert-Butyl 3-carbamoylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 3-carbamoylazetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1287334.png)